molecular formula C7H5IN4 B3260651 1-(3-Iodophenyl)tetrazole CAS No. 332377-03-4

1-(3-Iodophenyl)tetrazole

Cat. No.: B3260651
CAS No.: 332377-03-4
M. Wt: 272.05 g/mol
InChI Key: GJKLRXCNHCIDMZ-UHFFFAOYSA-N
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Description

1-(3-Iodophenyl)tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with an iodophenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Iodophenyl)tetrazole can be synthesized through several methods. One common approach involves the cycloaddition reaction of 3-iodobenzonitrile with sodium azide in the presence of a catalyst such as zinc chloride. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the involvement of azides and other potentially hazardous reagents .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Iodophenyl)tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(3-Iodophenyl)tetrazole and its derivatives often involves interaction with specific molecular targets:

Comparison with Similar Compounds

    1-(4-Iodophenyl)tetrazole: Similar in structure but with the iodine atom at the 4-position.

    1-(3-Bromophenyl)tetrazole: Contains a bromine atom instead of iodine.

    1-(3-Chlorophenyl)tetrazole: Contains a chlorine atom instead of iodine.

Uniqueness: 1-(3-Iodophenyl)tetrazole is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-(3-iodophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN4/c8-6-2-1-3-7(4-6)12-5-9-10-11-12/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKLRXCNHCIDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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